molecular formula C13H12N2O2 B11722691 2-(2-Phenylethyl)pyrimidine-5-carboxylic acid

2-(2-Phenylethyl)pyrimidine-5-carboxylic acid

Cat. No.: B11722691
M. Wt: 228.25 g/mol
InChI Key: RBPJCTGXYAZRMX-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a phenylethyl substituent at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring. This structure combines aromaticity from the phenyl group with the hydrogen-bonding capability of the carboxylic acid, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-(2-phenylethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-8-14-12(15-9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17)

InChI Key

RBPJCTGXYAZRMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-aminopyrimidine with phenylacetic acid under acidic conditions, followed by cyclization and oxidation steps . Another method includes the use of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding esters or amides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(2-Phenylethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Structural and Functional Variations

The substituents on the pyrimidine ring significantly influence the compound’s physicochemical properties and applications. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Pyrimidine-5-carboxylic Acid Derivatives
Compound Name Substituent Position Molecular Formula Molecular Weight Key Features/Applications Reference
2-(2-Phenylethyl)pyrimidine-5-carboxylic acid 2-(2-Phenylethyl) C₁₃H₁₂N₂O₂ 228.25 High lipophilicity; potential intermediate for bioactive molecules N/A
2-(5-(Ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (11) 2-(Pyridinyl) C₁₄H₁₁N₃O₄ 285.26 Anti-fibrosis properties; ester moiety enables prodrug strategies
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid 2-(Trifluoromethyl) C₆H₃F₃N₂O₂ 192.10 Enhanced metabolic stability due to CF₃ group; used in HDAC inhibitors
2-(4'-n-Hexyl-4-biphenylyl)pyrimidine-5-carboxylic acid 2-(Biphenylyl) C₂₃H₂₂N₂O₂ 358.44 Mesomorphic properties; liquid crystal applications
2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid 2-(3-Fluorophenyl) C₁₁H₇FN₂O₂ 218.18 Improved binding affinity via fluorine’s electronegativity
5-Phenylpyrimidine-2-carboxylic acid 5-Phenyl C₁₁H₈N₂O₂ 200.19 Positional isomerism alters geometry; used in coordination chemistry

Key Differences and Implications

Substituent Effects on Lipophilicity and Solubility

  • The phenylethyl group in the target compound increases lipophilicity compared to pyridinyl (e.g., compound 11) or trifluoromethyl analogs (e.g., CAS 306960-77-0) . This enhances membrane permeability but may reduce aqueous solubility.
  • Fluorinated derivatives (e.g., 2-(3-fluorophenyl)) balance electronegativity and lipophilicity, improving target binding in medicinal applications .

Electronic and Steric Effects

  • Trifluoromethyl groups introduce strong electron-withdrawing effects, increasing the carboxylic acid’s acidity and reactivity in amidation or esterification reactions .
  • Biphenylyl substituents (e.g., ) add steric bulk, favoring applications in liquid crystals but limiting bioavailability .

Biological Activity

  • Pyridinyl derivatives (e.g., compound 11) exhibit anti-fibrosis activity, likely due to hydrogen bonding with the pyridine nitrogen .
  • Hydroxamic acid derivatives () act as histone deacetylase inhibitors (HDACIs), whereas the phenylethyl group may favor kinase or GPCR targeting .

Synthetic Strategies

  • Many analogs (e.g., ) are synthesized via ester hydrolysis (e.g., ethyl → carboxylic acid using NaOH), a route applicable to the target compound .
  • Parallel synthesis () and amine displacements () are common for generating pyrimidine libraries .

Biological Activity

2-(2-Phenylethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by various studies and data tables illustrating its efficacy against different biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H13N1O2\text{C}_{13}\text{H}_{13}\text{N}_{1}\text{O}_{2}

This compound features a pyrimidine ring substituted with a phenylethyl group and a carboxylic acid functionality, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
4-Methyl-2-(2-phenylethyl)amino-pyrimidine-5-carboxylic acidS. aureus16 µg/mL
1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acidPseudomonas aeruginosa8 µg/mL

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines. For instance, studies have demonstrated that certain derivatives can selectively inhibit the growth of non-small cell lung cancer cells by modulating EGFR signaling pathways.

Case Study: Inhibition of EGFR in Cancer Cells

A recent study evaluated the effects of this compound on EGFR-mutant cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 50 nM, suggesting that this compound could serve as a lead for developing targeted therapies against lung cancer.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which many pyrimidine derivatives exert their anti-inflammatory activity.

Data Table: COX Inhibition by Pyrimidine Derivatives

CompoundCOX Enzyme TargetedIC50 (µM)
This compoundCOX-10.12
COX-20.04
Other Pyrimidine DerivativeCOX-10.09
COX-20.03

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes like COX, inhibiting their activity.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest potential interactions with DNA, affecting replication and transcription processes.

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